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Introduction

Colistimethate sodium (CMS) is a polycationic polypeptide antibiotic belonging to the
polymyxin class. It is an inactive prodrug that is hydrolyzed in vivo to its active form, colistin.[1]
[2] Historically discovered in 1949 from Paenibacillus polymyxa, its use was largely abandoned
due to concerns about nephrotoxicity and neurotoxicity. However, with the escalating threat of
multidrug-resistant (MDR) Gram-negative bacteria, particularly those resistant to carbapenems,
colistin has re-emerged as a last-resort therapeutic agent.[3][4] This guide provides a detailed
overview of the antibacterial spectrum, mechanism of action, resistance pathways, and
standardized testing methodologies for colistimethate sodium.

Antibacterial Spectrum of Activity

Colistin exhibits a narrow but potent spectrum of activity, primarily targeting aerobic Gram-
negative bacilli.[2] Its efficacy is concentration-dependent.[4] Some species, such as Proteus
spp., Providencia spp., and Serratia spp., are intrinsically resistant.[5][6]

The in vitro activity of colistin against key clinical isolates is summarized below. Minimum
Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that
will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90
values represent the MIC required to inhibit the growth of 50% and 90% of tested isolates,
respectively.
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Table 1: In Vitro Activity of Colistin against Acinetobacter baumannii and Pseudomonas

aeruginosa
Organism MIC50 (mgl/L) MIC90 (mgl/L)
Acinetobacter baumannii 0.5 0.5
Pseudomonas aeruginosa 1 2

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 2: In Vitro Activity of Colistin against Enterobacterales

Organism MIC50 (mgl/L) MIC90 (mgI/L)
Escherichia coli 0.5 0.5
Klebsiella pneumoniae 0.5 16
Enterobacter spp. 0.5 16

Data sourced from a study evaluating 778 bacterial pathogens.[7]

Table 3: In Vitro Activity of Colistin against Stenotrophomonas maltophilia

Organism MIC50 (mgl/L) MIC90 (mgl/L)

Stenotrophomonas maltophilia 8 128

Data sourced from a study evaluating 778 bacterial pathogens.[7] Note: The activity against S.
maltophilia is generally poor.

Mechanism of Action

The bactericidal action of colistin is initiated by an electrostatic interaction with the outer
membrane of Gram-negative bacteria. The polycationic nature of the colistin molecule allows it
to bind to the anionic lipid A moiety of lipopolysaccharides (LPS).[4] This binding competitively
displaces divalent cations (Mg2* and Ca?*) that normally stabilize the LPS layer. The disruption
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of the outer membrane's integrity leads to increased permeability, leakage of intracellular
contents, and ultimately, cell death.[4]
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Caption: Mechanism of colistin action on the bacterial outer membrane.

Mechanisms of Resistance

Bacterial resistance to colistin primarily involves modifications of the lipid A component of LPS,
which reduces the net negative charge and thereby decreases colistin's binding affinity. These
modifications can be acquired through chromosomal mutations or the horizontal transfer of
plasmid-mediated genes.

1. Chromosomal Resistance: Mutations in two-component regulatory systems, such as
PhoP/PhoQ and PmrA/PmrB, are a common cause of acquired resistance. For instance,
inactivation of the negative regulator mgrB leads to the overactivation of the PhoP/PhoQ

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://dm5migu4zj3pb.cloudfront.net/manuscripts/170000/170690/JCI170690.v2.pdf
https://www.benchchem.com/product/b001327?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

system. This, in turn, upregulates the PmrA/PmrB system, leading to the modification of lipid A
with positively charged molecules like phosphoethanolamine (pEtN) or L-aminoarabinose (L-
Ara4N).
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Caption: Chromosomal resistance pathway involving mgrB mutation.

2. Plasmid-Mediated Resistance: The emergence of mobile colistin resistance (mcr) genes
poses a significant public health threat due to their ability to spread horizontally between
different bacterial species. The mcr genes encode phosphoethanolamine transferases,
enzymes that add pEtN to lipid A, conferring resistance to colistin.

Experimental Protocols: Susceptibility Testing

Accurate determination of colistin susceptibility is critical for clinical decision-making but is
fraught with technical challenges due to the cationic nature of the colistin molecule, which can
adhere to plastic surfaces.

Broth Microdilution (BMD) - Reference Method

Both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on
Antimicrobial Susceptibility Testing (EUCAST) recommend broth microdilution as the gold
standard method for colistin susceptibility testing.

Methodology:

» Preparation of Colistin Stock Solution: Prepare a stock solution of colistin sulfate in sterile
water.

o Serial Dilution: Perform serial two-fold dilutions of the colistin stock solution in cation-
adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
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Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5
McFarland standard. Dilute this suspension to achieve a final concentration of approximately
5 x 10° colony-forming units (CFU)/mL in each well.

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the
colistin dilutions. Include a growth control (broth and inoculum, no antibiotic) and a sterility

control (broth only).
Incubation: Incubate the plate at 35°C + 2°C for 16-20 hours in ambient air.

Reading Results: The MIC is the lowest concentration of colistin that completely inhibits

visible bacterial growth.
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Caption: Workflow for Broth Microdilution (BMD) susceptibility testing.

Other Susceptibility Testing Methods
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e Agar Dilution: While considered reliable, this method is more laborious than BMD.

o Disk Diffusion and Gradient Tests (E-test): These methods are generally considered
unreliable for colistin due to the poor diffusion of the large polymyxin molecule in agar, which
can lead to inaccurate results. Confirmation with a reference dilution method is
recommended if these are used.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b001327?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Colistimethate
https://www.accessdata.fda.gov/drugsatfda_docs/label/2017/050108s033lbl.pdf
https://pubmed.ncbi.nlm.nih.gov/20818945/
https://pubmed.ncbi.nlm.nih.gov/20818945/
https://dm5migu4zj3pb.cloudfront.net/manuscripts/170000/170690/JCI170690.v2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7260631/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7260631/
https://www.scienceopen.com/document_file/ea0d14fc-6215-4310-bc35-344b2c6afc79/PubMedCentral/ea0d14fc-6215-4310-bc35-344b2c6afc79.pdf
https://pubmed.ncbi.nlm.nih.gov/18328674/
https://pubmed.ncbi.nlm.nih.gov/18328674/
https://www.benchchem.com/product/b001327#colistimethate-sodium-antibacterial-spectrum-of-activity
https://www.benchchem.com/product/b001327#colistimethate-sodium-antibacterial-spectrum-of-activity
https://www.benchchem.com/product/b001327#colistimethate-sodium-antibacterial-spectrum-of-activity
https://www.benchchem.com/product/b001327#colistimethate-sodium-antibacterial-spectrum-of-activity
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b001327?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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